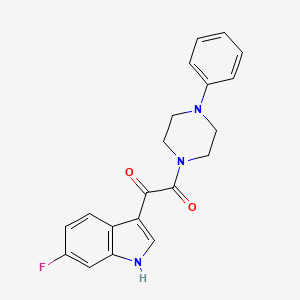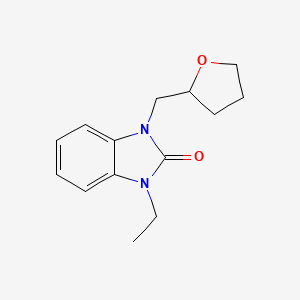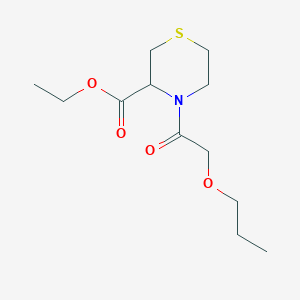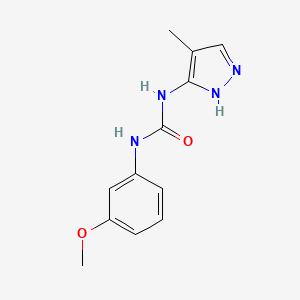![molecular formula C13H20N2O2 B6643484 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide](/img/structure/B6643484.png)
3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. It is commonly used in scientific research due to its potential as a treatment for various disorders.
作用机制
3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide acts as a selective antagonist of the 5-HT3 receptor, which is a subtype of the serotonin receptor. This receptor is found in various parts of the body, including the central and peripheral nervous systems, and is involved in various physiological processes such as neurotransmission, mood regulation, and gastrointestinal function. By blocking the 5-HT3 receptor, 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide can modulate the release of various neurotransmitters such as dopamine, noradrenaline, and serotonin, which can result in the alleviation of various symptoms associated with neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide are largely dependent on its mechanism of action. By blocking the 5-HT3 receptor, 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide can modulate the release of various neurotransmitters, which can result in the alleviation of various symptoms associated with neurological and psychiatric disorders. For example, 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide has been shown to reduce nausea and vomiting in cancer patients undergoing chemotherapy, alleviate anxiety and depression in patients with psychiatric disorders, and reduce pain in patients with chronic pain conditions.
实验室实验的优点和局限性
One of the main advantages of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide for lab experiments is its selectivity for the 5-HT3 receptor, which allows for more precise modulation of neurotransmitter release. Additionally, 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide has a relatively low toxicity profile, which makes it a safer alternative to other drugs that may have more severe side effects. However, one of the limitations of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
未来方向
There are several potential future directions for research related to 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide. One area of interest is the potential use of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to investigate the potential long-term effects of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide on neurotransmitter release and other physiological processes. Finally, the development of more potent and selective 5-HT3 receptor antagonists may provide new avenues for the treatment of various disorders.
合成方法
The synthesis of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide involves the reaction of 3-aminobenzamide with 2-methyl-2-propanolamine and methoxyacetyl chloride. The reaction results in the formation of 3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide, which can then be purified using various techniques such as recrystallization or chromatography.
科学研究应用
3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide has been extensively studied for its potential use in the treatment of various disorders such as nausea and vomiting, anxiety, depression, and pain. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-[[(1-methoxy-2-methylpropan-2-yl)amino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,9-17-3)15-8-10-5-4-6-11(7-10)12(14)16/h4-7,15H,8-9H2,1-3H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOSCBVWMGVSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)NCC1=CC(=CC=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643402.png)

![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643408.png)
![N-[2-(dimethylamino)ethyl]-2-(6-fluoro-1H-indol-3-yl)acetamide](/img/structure/B6643428.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643434.png)



![1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B6643460.png)
![N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B6643471.png)

![N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide](/img/structure/B6643496.png)

